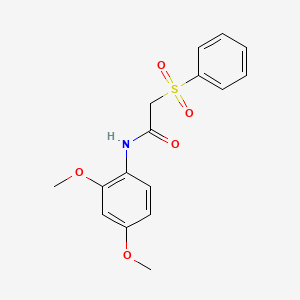![molecular formula C18H16N4O4 B11163945 (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid CAS No. 958984-65-1](/img/structure/B11163945.png)
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid is a complex organic compound that features a benzotriazinone moiety linked to a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid typically involves multi-step organic reactions. One possible route could involve the acylation of a benzotriazinone derivative with an appropriate amino acid derivative under controlled conditions. The reaction might require the use of coupling agents such as carbodiimides and may be carried out in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid: can be compared with other benzotriazinone derivatives or phenylpropanoic acid derivatives.
Benzotriazinone derivatives: These compounds share the benzotriazinone core and may exhibit similar reactivity and applications.
Phenylpropanoic acid derivatives: These compounds share the phenylpropanoic acid backbone and may have similar chemical properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
958984-65-1 |
|---|---|
Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H16N4O4/c23-16(19-15(18(25)26)10-12-6-2-1-3-7-12)11-22-17(24)13-8-4-5-9-14(13)20-21-22/h1-9,15H,10-11H2,(H,19,23)(H,25,26)/t15-/m0/s1 |
InChI Key |
ICGFHVUHHPOZQA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163868.png)

![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11163873.png)

![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11163884.png)
![1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163885.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine](/img/structure/B11163898.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163899.png)
![N-(4-cyanophenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B11163908.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11163917.png)
![2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11163929.png)
![1-(4-ethylphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163932.png)
